2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol
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Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable phenol derivative under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate the activity of target proteins. This modulation can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and alterations in cellular signaling pathways .
Comparison with Similar Compounds
2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol can be compared with other similar compounds, such as:
2-Ethoxy-6-({[4-(fluoromethyl)phenyl]amino}methyl)phenol: This compound has a fluoromethyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Ethoxy-6-({[4-(chloromethyl)phenyl]amino}methyl)phenol:
2-Ethoxy-6-({[4-(bromomethyl)phenyl]amino}methyl)phenol:
Properties
IUPAC Name |
2-ethoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-2-22-14-5-3-4-11(15(14)21)10-20-13-8-6-12(7-9-13)16(17,18)19/h3-9,20-21H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIXYBDUIRDFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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